Cas no 2973-09-3 (1-Butyl-1H-pyrrole-2,5-dione)

1-Butyl-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-Butyl-1H-pyrrole-2,5-dione
- 1-BUTYL-PYRROLE-2,5-DIONE
- 1-Butyl-3-pyrroline-2,5-dione
- 1-butyl-3-pyrroline-2,5-quinone
- butylmaleimide
- N-butylmaleic imide
- N-Butylmaleinimide
- N-n-Butylmaleimide
- InChI=1/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H
- NSC45298
- A820028
- NSC-45298
- FT-0600870
- DTXSID60949527
- 26714-90-9
- 1H-Pyrrole-2, 1-butyl-
- N-Butylmaleimide
- N-Butylmaleimide, 98%
- 1H-Pyrrole-2,5-dione, 1-butyl-
- 1-Butyl-1H-pyrrole-2,5-dione #
- Ethyl2-amino-4-(2-furyl)thiophene-3-carboxylate
- BS-53244
- NSC-407144
- SCHEMBL59456
- E76731
- 2973-09-3
- Maleic acid butylimide
- NSC407144
- MFCD00042756
- 1-butyl-2,5-dihydro-1H-pyrrole-2,5-dione
- CS-0188278
- CHEMBL1774757
- 1-butylpyrrole-2,5-dione
- Maleimide, N-butyl-
- AKOS000248201
- 1-butylpyrrole-2, 5-dione
-
- MDL: MFCD00042756
- インチ: InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3
- InChIKey: JNPCNDJVEUEFBO-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C1)N(CCCC)C1=O
計算された属性
- せいみつぶんしりょう: 153.07900
- どういたいしつりょう: 153.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 37.4A^2
じっけんとくせい
- 密度みつど: 1.12g/cm3
- ふってん: 243.5°C at 760 mmHg
- フラッシュポイント: 97.2ºC
- 屈折率: 1.504
- PSA: 37.38000
- LogP: 0.64940
1-Butyl-1H-pyrrole-2,5-dione セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-Butyl-1H-pyrrole-2,5-dione 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-Butyl-1H-pyrrole-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D113866-5g |
1-BUTYL-PYRROLE-2,5-DIONE |
2973-09-3 | 95% | 5g |
$525 | 2024-08-03 | |
TRC | B281685-500mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 500mg |
$ 300.00 | 2022-06-07 | ||
Chemenu | CM198553-5g |
1-butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95% | 5g |
$777 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD761-50mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 50mg |
229.0CNY | 2021-07-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD57635-100mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 100mg |
¥477.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD57635-1g |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 1g |
¥1786.0 | 2022-03-01 | |
Ambeed | A719354-100mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 100mg |
$44.0 | 2025-02-21 | |
Ambeed | A719354-250mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 250mg |
$73.0 | 2025-02-21 | |
Apollo Scientific | OR912213-1g |
1-Butyl-pyrrole-2,5-dione |
2973-09-3 | 95% | 1g |
£291.00 | 2025-02-21 | |
eNovation Chemicals LLC | D113866-10g |
1-BUTYL-PYRROLE-2,5-DIONE |
2973-09-3 | 95% | 10g |
$685 | 2024-08-03 |
1-Butyl-1H-pyrrole-2,5-dione 関連文献
-
Ze Yang,Yun Guo,Shu-Lun Ai,Su-Xiao Wang,Jin-Zhi Zhang,Yue-Xing Zhang,Qi-Chao Zou,Hang-Xing Wang Mater. Chem. Front. 2019 3 571
-
Abhijeet P. Bapat,Jacob G. Ray,Daniel A. Savin,Emily A. Hoff,Derek L. Patton,Brent S. Sumerlin Polym. Chem. 2012 3 3112
-
Hiroaki Imoto,Katsuya Nohmi,Kohei Kizaki,Seiji Watase,Kimihiro Matsukawa,Shunsuke Yamamoto,Masaya Mitsuishi,Kensuke Naka RSC Adv. 2015 5 94344
-
C. E. Hoyle,S. C. Clark,K. Viswanathan,S. Jonsson Photochem. Photobiol. Sci. 2003 2 1074
-
Roshni Malde,Michael A. Parkes,Michael Staniforth,Jack M. Woolley,Vasilios G. Stavros,Vijay Chudasama,Helen H. Fielding,James R. Baker Chem. Sci. 2022 13 2909
-
D. Bryce-Smith,R. Deshpande,A. Gilbert,J. Grzonka J. Chem. Soc. D 1970 561
-
7. Liquid-phase photolysis. Part XII. Evidence from nuclear magnetic resonance for stereospecific electronic ground-state interaction between benzene and maleic anhydride and some maleimidesD. Bryce-Smith,M. A. Hems J. Chem. Soc. B 1968 812
-
Michelle D. Farrelly,Jiali Zhai,Alice Y. J. Tiong,Leonie van ‘t Hag,Heidi H. Yu,Jian Li,Lisandra L. Martin,San H. Thang Biomater. Sci. 2023 11 5955
-
Xiaofeng Zhang,Gagan Dhawan,Alex Muthengi,Shuai Liu,Wei Wang,Marc Legris,Wei Zhang Green Chem. 2017 19 3851
-
Valerija Karaluka,Kengo Murata,Shinto Masuda,Yuto Shiramatsu,Takuji Kawamoto,Helen C. Hailes,Tom D. Sheppard,Akio Kamimura RSC Adv. 2018 8 22617
1-Butyl-1H-pyrrole-2,5-dioneに関する追加情報
1-Butyl-1H-pyrrole-2,5-dione: A Comprehensive Overview
The compound with CAS No. 2973-09-3, commonly referred to as 1-butyl-1H-pyrrole-2,5-dione, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrrole derivatives, which are known for their unique electronic properties and versatile applications. In recent years, advancements in synthetic methodologies and the exploration of its functional properties have further highlighted its potential in various industries.
1-butyl-1H-pyrrole-2,5-dione is characterized by its bicyclic structure, comprising a pyrrole ring fused with a diketone moiety. The presence of the butyl group introduces additional electronic and steric effects, which can significantly influence its reactivity and stability. This makes it an attractive candidate for applications in organic electronics, where precise control over molecular properties is crucial. Recent studies have demonstrated its ability to act as a building block in the synthesis of advanced materials such as conductive polymers and organic semiconductors.
The synthesis of 1-butyl-1H-pyrrole-2,5-dione typically involves multi-step processes that require careful optimization. One common approach involves the condensation of appropriate starting materials under controlled conditions to form the pyrrole ring. The introduction of the butyl group is often achieved through alkylation or substitution reactions, depending on the specific requirements of the synthesis pathway. Researchers have recently explored green chemistry approaches to enhance the sustainability of these processes, aligning with global efforts to reduce environmental impact.
One of the most promising applications of 1-butyl-1H-pyrrole-2,5-dione lies in its use as a precursor for functional materials. For instance, it has been employed in the synthesis of metal-free catalysts for various organic transformations. These catalysts exhibit high efficiency and selectivity, making them valuable in industrial settings. Additionally, its role in the development of novel optoelectronic materials has been explored, with studies showing potential applications in light-emitting diodes (LEDs) and photovoltaic devices.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-butyl-1H-pyrrole-2,5-dione. By utilizing density functional theory (DFT) calculations, researchers have been able to predict its electronic properties with high accuracy. These findings have facilitated the design of tailored molecules with enhanced performance characteristics. Furthermore, experimental studies have confirmed these theoretical predictions, demonstrating excellent agreement between computational models and observed behavior.
In terms of biological applications, 1-butyl-1H-pyrrole-2,5-dione has shown potential as a bioactive molecule. Preliminary studies suggest that it may exhibit antioxidant properties due to its conjugated diketone system. This opens up possibilities for its use in pharmaceutical research and nutraceuticals. However, further investigations are required to fully understand its bioavailability and efficacy in biological systems.
The growing interest in 1-butyl-1H-pyrrole-2,5-dione can also be attributed to its role as a versatile building block in supramolecular chemistry. Its ability to form self-assembled structures through non-covalent interactions has been exploited in the creation of stimuli-responsive materials. These materials exhibit dynamic behavior under external stimuli such as light or temperature changes, making them suitable for applications in sensing and drug delivery systems.
In conclusion, 1-butyl-1H-pyrrole-2,5-dione (CAS No. 2973-09-3) stands out as a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique chemical structure and functional properties continue to inspire innovative research directions. As advancements in synthetic methods and material science progress, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.
2973-09-3 (1-Butyl-1H-pyrrole-2,5-dione) 関連製品
- 28001-33-4(1-cyclopropyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 102331-61-3(1-(1-Methylpropyl)-1H-pyrrole 2,5-dione)
- 21746-40-7(1-propyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 55981-29-8(2,5-Dibromo-1,3,4-thiadiazole)
- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)
- 850567-59-8(4-(3-Butylureido)phenylboronic acid, pinacol ester)
- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)
- 93683-65-9(6-chloro-3-nitro-pyridine-2-carbonitrile)
- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)
- 1782311-81-2(2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)
